molecular formula C30H30O8 B191359 Gossypol CAS No. 303-45-7

Gossypol

Cat. No. B191359
Key on ui cas rn: 303-45-7
M. Wt: 518.6 g/mol
InChI Key: QBKSWRVVCFFDOT-UHFFFAOYSA-N
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Patent
US07807469B2

Procedure details

The mass spectrometer was a Micromass Quattro Ultima LC/MS/MS detector by Waters, and contained a triple quadrupole mass spectrometer with negative electrospray ionization. Because the HPLC did not provide the correct ionization matrix for negative electrospray ionization of the dianilino-gossypol, 0.6% NH4OH in methanol was introduced past the HPLC column at a flow rate of 0.05 mL/minute. Post-column mixing of the NH4OH in MeOH with the HPLC eluant was achieved using a mixing T-connection. In MS/MS mode, the first quadrupole was used to select 667.3 as the mass to charge ratio that represented the negative ion of dianilino-gossypol. In the second quadrupole, the 667.3 mass to charge ratio was fragmented in a collision cell. The third quadrupole was used to select the fragment ion, monoanilino-gossypol, which had a mass to charge ratio of 574.2 as a result of the loss of an aniline. Detection of the second fragment ion provides improved specificity and increased signal to noise ratios.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
dianilino-gossypol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
574.2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH4+].[OH-:2].[CH3:3][C:4]1[CH:9]=[C:8]2[C:10]([CH:24]([CH3:26])[CH3:25])=[C:11]([OH:23])[C:12](/[C:14](=[CH:15]\NC3C=CC=CC=3)/[C:7]2=[C:6]([OH:27])[C:5]=1[C:28]1[C:33]([OH:34])=[C:32]2[C:35]([CH:44]=[O:45])=[C:36]([OH:43])[C:37]([OH:42])=[C:38]([CH:39]([CH3:41])[CH3:40])[C:31]2=[CH:30][C:29]=1[CH3:46])=[O:13]>CO>[CH3:3][C:4]1[C:5]([C:28]2[C:29]([CH3:46])=[CH:30][C:31]3[C:38]([CH:39]([CH3:41])[CH3:40])=[C:37]([OH:42])[C:36]([OH:43])=[C:35]([CH:44]=[O:45])[C:32]=3[C:33]=2[OH:34])=[C:6]([OH:27])[C:7]2=[C:14]([CH:15]=[O:2])[C:12]([OH:13])=[C:11]([OH:23])[C:10]([CH:24]([CH3:26])[CH3:25])=[C:8]2[CH:9]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[OH-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Two
Name
dianilino-gossypol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C(=C\2C(=C1)C(=C(C(=O)/C2=C\NC3=CC=CC=C3)O)C(C)C)O)C4=C(C=C5C(=C4O)C(=C(C(=C5C(C)C)O)O)C=O)C
Step Four
Name
574.2
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was introduced past the HPLC column at a flow rate of 0.05 mL/minute
ADDITION
Type
ADDITION
Details
to charge ratio that
ADDITION
Type
ADDITION
Details
In the second quadrupole, the 667.3 mass to charge ratio

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=2C(=C(C(=C(C2C(C)C)O)O)C=O)C(=C1C=3C(=CC4=C(C3O)C(=C(C(=C4C(C)C)O)O)C=O)C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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